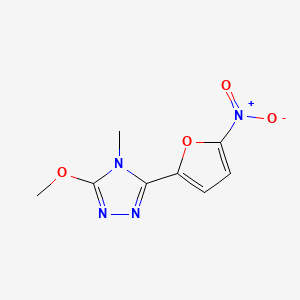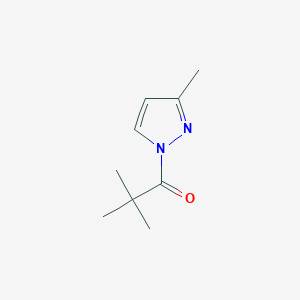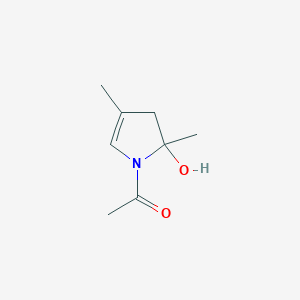
1-(2-Hydroxy-2,4-dimethyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-2,4-dimethyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone is a heterocyclic compound that features a pyrrole ring substituted with hydroxy and ethanone groups
Preparation Methods
The synthesis of 1-(2-Hydroxy-2,4-dimethyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrrole derivative with a hydroxyalkylating agent under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-(2-Hydroxy-2,4-dimethyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides.
Scientific Research Applications
1-(2-Hydroxy-2,4-dimethyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2,4-dimethyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and ethanone groups play a crucial role in its reactivity and binding to biological molecules. The compound may exert its effects by modulating enzyme activity or interacting with cellular receptors.
Comparison with Similar Compounds
1-(2-Hydroxy-2,4-dimethyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone can be compared with other similar compounds such as:
1-(2-Hydroxy-2,3-dihydro-1H-pyrrol-1-yl)ethanone: Lacks the additional methyl group, which may affect its reactivity and biological activity.
1-(2-Hydroxy-2,4-dimethyl-1H-pyrrol-1-yl)ethanone: The absence of the dihydro group may influence its chemical properties.
1-(2-Hydroxy-2,4-dimethyl-2,3-dihydro-1H-pyrrol-1-yl)propanone: The longer alkyl chain may alter its solubility and interaction with biological targets.
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
1-(2-hydroxy-2,4-dimethyl-3H-pyrrol-1-yl)ethanone |
InChI |
InChI=1S/C8H13NO2/c1-6-4-8(3,11)9(5-6)7(2)10/h5,11H,4H2,1-3H3 |
InChI Key |
ZBMRPBQTHLUEFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(C1)(C)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


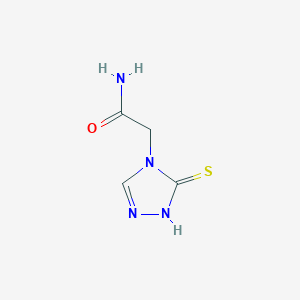

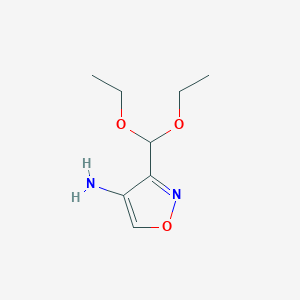

![2-(Carboxymethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12877604.png)
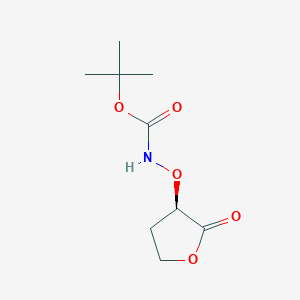
![N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide](/img/structure/B12877616.png)
![2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole](/img/structure/B12877618.png)
![2-(Chloromethyl)benzo[d]oxazole-7-methanol](/img/structure/B12877621.png)
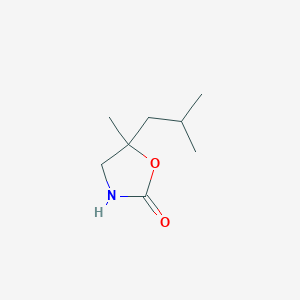
![4-[(7-Methoxy-1-benzofuran-2-carbonyl)amino]butanoic acid](/img/structure/B12877652.png)
![2-(Aminomethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12877656.png)
